4-Piperidinol, 4-cyclopropyl-1-methyl-
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Overview
Description
4-Piperidinol, 4-cyclopropyl-1-methyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 4-cyclopropyl-1-methyl- can be achieved through various synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Another method involves the use of magnetite/chitosan as a magnetically recyclable heterogeneous nanocatalyst for the efficient one-pot four-component synthesis of 1,4-dihydropyridines .
Industrial Production Methods: Industrial production methods for 4-Piperidinol, 4-cyclopropyl-1-methyl- typically involve large-scale synthesis using cost-effective and environmentally benign processes. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinol, 4-cyclopropyl-1-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can undergo hydrogenation using palladium and rhodium catalysts to achieve reduction . It can also participate in cyclization and cycloaddition reactions to form more complex structures .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Piperidinol, 4-cyclopropyl-1-methyl- include palladium and rhodium for hydrogenation, as well as various acids and bases for cyclization and cycloaddition reactions . The reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products Formed: The major products formed from the reactions of 4-Piperidinol, 4-cyclopropyl-1-methyl- include substituted piperidines, spiropiperidines, and condensed piperidines . These products have significant applications in the pharmaceutical industry due to their biological activity.
Scientific Research Applications
4-Piperidinol, 4-cyclopropyl-1-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology, it has been studied for its potential as a CCR5 antagonist, which could be used in the treatment of HIV-1 infections . In medicine, the compound has shown promise in the development of new drugs for various diseases . Additionally, it has applications in the industry for the synthesis of other piperidine derivatives .
Mechanism of Action
The mechanism of action of 4-Piperidinol, 4-cyclopropyl-1-methyl- involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, the compound binds to the CCR5 receptor, preventing the entry of HIV-1 into cells . This interaction is mediated by a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor . The presence of lipophilic groups in the compound also enhances its binding affinity to the receptor .
Comparison with Similar Compounds
4-Piperidinol, 4-cyclopropyl-1-methyl- can be compared with other similar compounds, such as 4-Piperidone and other piperidine derivatives. 4-Piperidone is an organic compound used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . While both compounds share a piperidine core, 4-Piperidinol, 4-cyclopropyl-1-methyl- has unique structural features, such as the cyclopropyl and methyl groups, which contribute to its distinct biological activity and chemical reactivity .
Properties
CAS No. |
142798-32-1 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-cyclopropyl-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-6-4-9(11,5-7-10)8-2-3-8/h8,11H,2-7H2,1H3 |
InChI Key |
LGUFMPDWEGQNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2CC2)O |
Origin of Product |
United States |
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